8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione
Overview
Description
8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione is a heterocyclic compound that features a pyrido[4,3-b][1,4]oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methyl-2-aminopyridine with bromoacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione: Lacks the bromine substituent.
8-chloro-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione: Contains a chlorine atom instead of bromine.
8-bromo-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione: Lacks the methyl group.
Uniqueness
8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione is unique due to the presence of both bromine and methyl substituents, which can influence its reactivity and biological activity
Properties
IUPAC Name |
8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-11-2-4(9)7-6(8(11)13)10-5(12)3-14-7/h2H,3H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIGSJNVFXZWOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC(=O)CO2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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